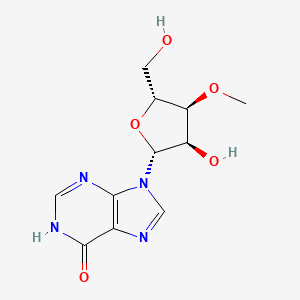

3'-O-Methylinosine

Übersicht

Beschreibung

3’-O-Methylinosine is a modified nucleoside derived from inosine. It is characterized by the presence of a methyl group attached to the 3’ oxygen of the ribose sugar. This compound is part of a broader class of methylated nucleosides, which play significant roles in various biological processes, including RNA modification and regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Methylinosine typically involves the methylation of inosine. One common method includes the use of diazomethane as a methylating agent. In this process, inosine is dissolved in a suitable solvent such as methanol, and diazomethane is added to the solution. The reaction mixture is then stirred at room temperature until the methylation is complete. The product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of 3’-O-Methylinosine follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3’-O-Methylinosine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as ammonia or amines in an organic solvent under reflux conditions.

Major Products

Oxidation: Formation of oxidized derivatives of 3’-O-Methylinosine.

Reduction: Reduced forms of the compound, often leading to the formation of dihydro derivatives.

Substitution: Various substituted purine nucleosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

3'-O-Methylinosine serves as a model compound to study the effects of methylation on nucleosides. Its unique structure allows researchers to investigate how methyl modifications influence nucleoside behavior, stability, and interactions with other biomolecules. This is particularly relevant in the synthesis of modified oligonucleotides, which are crucial for various research and therapeutic applications .

Biological Applications

In biological contexts, this compound plays a significant role in RNA modification. It is involved in influencing RNA stability and function, which is essential for proper gene expression and regulation. The compound has been shown to interact specifically with ribonucleotide reductase, an enzyme critical for DNA and RNA synthesis in viruses. By inhibiting this enzyme, this compound effectively reduces viral load in infected cells, highlighting its potential as a lead compound for developing antiviral drugs .

Table 1: Comparison of Modified Nucleosides

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| Inosine | None | Precursor to nucleotides |

| 2'-O-Methylinosine | Methylated at 2' | Stabilizes RNA structures |

| 3'-O-Methylguanosine | Methylated at 3' | Involved in RNA capping |

| This compound | Methylated at 3' | Inhibits viral replication |

Medical Applications

The therapeutic potential of this compound is being explored in the treatment of various diseases, particularly viral infections. Its ability to interfere with nucleic acid synthesis positions it as a candidate for antiviral therapies. Studies have indicated that it may also serve as a biomarker for certain diseases due to its unique interactions within biological systems .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of modified oligonucleotides for research and therapeutic purposes. This includes applications in mRNA vaccine production, where modified nucleosides are essential for enhancing the stability and efficacy of mRNA constructs used in vaccines .

Case Studies and Research Findings

- Antiviral Activity : Research has demonstrated that this compound inhibits ribonucleotide reductase activity, which is crucial for viral replication processes. This interaction suggests its potential as a lead compound in antiviral drug development.

- RNA Stability : A study highlighted that the incorporation of this compound into RNA sequences can significantly enhance their stability against degradation by nucleases, thus improving their functionality in therapeutic applications .

- Synthesis Techniques : Efficient synthesis methods for producing this compound have been developed, allowing for high yields and minimal purification steps. These methods facilitate its use in various research applications and therapeutic developments .

Wirkmechanismus

The mechanism of action of 3’-O-Methylinosine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 3’ position can affect the hydrogen bonding and base-pairing properties of the nucleoside, leading to changes in RNA folding and stability. This modification can also impact RNA-protein interactions and the overall regulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Inosine: The parent compound of 3’-O-Methylinosine, lacking the methyl group at the 3’ position.

2’-O-Methylinosine: Another methylated derivative with the methyl group at the 2’ position of the ribose.

1-Methylinosine: Methylated at the 1 position of the purine base.

Uniqueness

3’-O-Methylinosine is unique due to its specific methylation pattern, which confers distinct chemical and biological properties. Compared to inosine, 3’-O-Methylinosine exhibits altered base-pairing and hydrogen bonding characteristics, making it a valuable tool for studying RNA modifications and their effects on cellular processes .

Biologische Aktivität

3'-O-Methylinosine (3'-OMeI) is a synthetic nucleoside analog of inosine, characterized by the addition of a methyl group at the 3' position. This modification enhances its stability and alters its biological activity, making it a compound of significant interest in biochemical research, particularly for its antiviral and anticancer properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 282.25 g/mol

- CAS Number : 75479-64-0

This compound primarily exhibits biological activity through the following mechanisms:

-

Inhibition of Viral Replication :

- Ribonucleotide Reductase Inhibition : 3'-OMeI interacts specifically with ribonucleotide reductase, an enzyme crucial for DNA and RNA synthesis in viruses. By inhibiting this enzyme, it effectively reduces viral load in infected cells, demonstrating potential as an antiviral agent.

- Antiviral Properties : Research indicates that 3'-OMeI can inhibit the synthesis of viral DNA and RNA, making it a promising candidate for therapeutic applications against various viral infections.

-

Antitumor Activity :

- Mechanisms of Action : As a purine nucleoside analog, 3'-OMeI shows broad antitumor activity by targeting indolent lymphoid malignancies. Its anticancer mechanisms include inhibition of DNA synthesis and induction of apoptosis in cancer cells .

- Comparison with Other Compounds : The unique inhibitory action on ribonucleotide reductase distinguishes 3'-OMeI from other structural analogs that may not exhibit such targeted antiviral activity. For example, while inosine serves as a precursor to nucleotides, 3'-OMeI's specific modifications allow for enhanced biological effects.

Comparative Analysis of Structural Analogues

The following table summarizes the structural modifications and biological activities of compounds related to this compound:

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| Inosine | None | Precursor to nucleotides |

| 2'-O-Methylinosine | Methylated at 2' | Stabilizes RNA structures |

| 3'-O-Methylguanosine | Methylated at 3' | Involved in RNA capping |

| This compound | Methylated at 3' | Inhibits viral replication; anticancer |

Antiviral Studies

A study highlighted the efficacy of 3'-OMeI in inhibiting viral replication in cell cultures infected with various viruses. The results indicated a significant reduction in viral titers when treated with 3'-OMeI compared to untreated controls. This suggests its potential utility in developing antiviral therapies.

Anticancer Research

In another investigation focusing on lymphoid malignancies, 3'-OMeI was shown to induce apoptosis in cancer cell lines. The study documented a dose-dependent response where higher concentrations led to increased cell death rates, further supporting its role as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXDBVMGRKZFRC-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.